(S)-2-amino-1,1-diphenylpropan-1-ol is an optically active β-amino alcohol with the molecular formula C₁₅H₁₇NO and a molecular weight of 227.3 g/mol. The compound features a chiral center, contributing to its enantiomeric properties. Its structure consists of a propanol backbone with two phenyl groups attached to the first carbon and an amino group on the second carbon, which significantly influences its chemical behavior and biological activity .
(S)-2-Amino-1,1-diphenylpropan-1-ol can be used as a chiral ligand in asymmetric catalysis, a technique for creating enantiomerically pure products from achiral starting materials. The presence of the chiral center in the molecule allows it to selectively bind to one enantiomer of the substrate, leading to the formation of the desired enantiomer in the final product.
The molecule's structural similarity to certain amino acids has sparked interest in its potential medicinal applications. Studies have explored its use in the development of drugs for various conditions, including:
These reactions are essential for synthesizing complex organic molecules in pharmaceutical chemistry.
(S)-2-amino-1,1-diphenylpropan-1-ol exhibits notable biological activities, particularly in medicinal chemistry. It has been studied for its potential as:
Several synthesis methods have been developed for (S)-2-amino-1,1-diphenylpropan-1-ol:
These methods highlight the compound's utility in synthesizing other chiral compounds.
(S)-2-amino-1,1-diphenylpropan-1-ol finds applications in various fields:
Studies on (S)-2-amino-1,1-diphenylpropan-1-ol have investigated its interactions with various biological targets:
These interactions underscore the compound's significance in both synthetic and biological contexts.
Several compounds share structural similarities with (S)-2-amino-1,1-diphenylpropan-1-ol. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(R)-2-amino-1,1-diphenylpropan-1-ol | 78603-93-7 | 1.00 |
(S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol | 78603-95-9 | 0.98 |
(R)-(+)-2-amino-3-methyl-1,1-diphenylbutan-1-ol | 86695-06-9 | 0.98 |
(R)-2-amino-1,1,2-triphenylethanol | 79868-79-4 | 0.89 |
cis-2-amino-2,3-dihydro-1H-inden-1-ol | 23337-80-6 | 0.86 |
The uniqueness of (S)-2-amino-1,1-diphenylpropan-1-ol lies in its specific stereochemistry and ability to act as a versatile chiral auxiliary in synthetic chemistry. Its structural features enable it to participate effectively in various enantioselective reactions that other similar compounds may not facilitate as efficiently.
Irritant